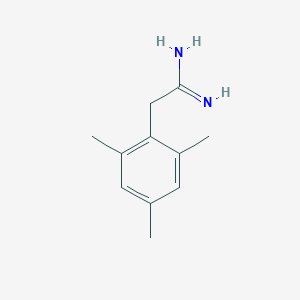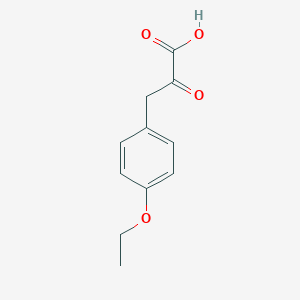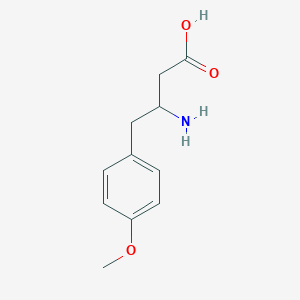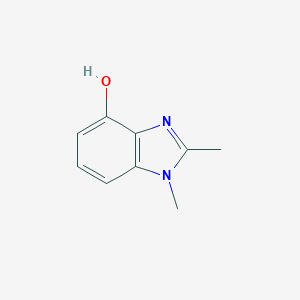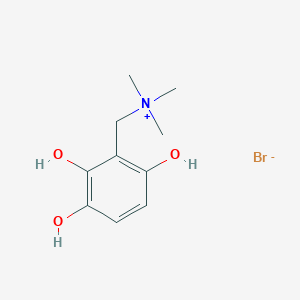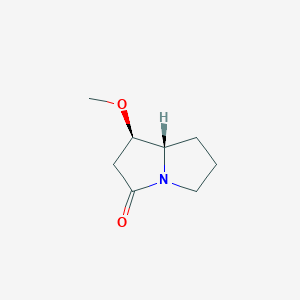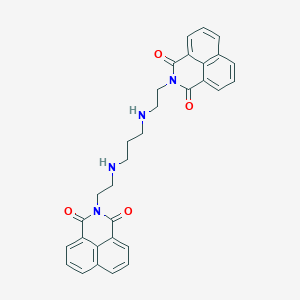
Elinafide
概要
説明
Elinafide is a symmetrical dimeric bis-naphthalimide compound and a topoisomerase II inhibitor with antineoplastic activity. It contains two neutral chromophores joined by a cationic linker and is capable of bis-intercalation at the TpG and CpA steps of the DNA hexanucleotide. This intercalation inhibits topoisomerase II activity, leading to DNA strand breakage and inhibition of DNA, RNA, and protein synthesis (Definitions, 2020).
科学的研究の応用
Elinafide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes and DNA replication.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and disrupt DNA function.
Industry: Utilized in the development of new anticancer drugs and DNA-targeted therapies.
作用機序
Elinafide exerts its effects by intercalating into the DNA double helix, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets of this compound include the DNA itself and the topoisomerase II enzyme .
Similar Compounds:
Amonafide: Another naphthalimide derivative with similar DNA intercalating properties.
Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar mechanism of action.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness of this compound: this compound is unique due to its bisintercalating nature, which allows it to bind more strongly to DNA compared to other single intercalating agents. This strong binding affinity contributes to its potent antitumor activity and ability to overcome multidrug resistance in cancer cells .
Safety and Hazards
Elinafide is intended for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
生化学分析
Biochemical Properties
Elinafide exhibits a mixed DNA binding mode, including groove association and intercalation . It interacts with various enzymes and proteins, particularly those involved in DNA replication and repair . The nature of these interactions involves the insertion of this compound’s planar ring into the DNA double helix, which disrupts normal cellular metabolism .
Cellular Effects
This compound has significant antitumor efficacy against a panel of established tumor cell lines, including several multidrug-resistant sublines . It influences cell function by interfering with DNA replication and repair processes, which can lead to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA . It binds to DNA, causing disruption in the DNA double helix structure . This disruption can inhibit the activity of various enzymes involved in DNA replication and repair, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been found to have a high binding affinity for DNA, suggesting that it remains active in cells for a significant period
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
準備方法
Synthetic Routes and Reaction Conditions: Elinafide is synthesized through a series of chemical reactions involving naphthalimide derivatives. The synthesis typically involves the condensation of naphthalic anhydride with appropriate amines to form naphthalimide intermediates. These intermediates are then further reacted with other chemical reagents to form the final bisintercalating naphthalimide structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: Elinafide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the naphthalimide structure.
Substitution: Substitution reactions can introduce different functional groups into the naphthalimide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified naphthalimide derivatives with different functional groups, which can exhibit varying biological activities .
特性
IUPAC Name |
2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOQBDEVTWCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870082 | |
| Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162706-37-8 | |
| Record name | Elinafide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELINAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Elinafide interact with its target and what are the downstream effects?
A: this compound is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA intercalator and a topoisomerase II inhibitor []. It contains two neutral chromophores joined by a cationic linker, allowing it to bis-intercalate at the T pG and CpA steps of the DNA hexanucleotide []. This intercalation inhibits topoisomerase II activity, ultimately leading to DNA stand breakage and inhibiting DNA, RNA, and protein synthesis [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?
A: Research has demonstrated that dimerization of the planar chromophore in this compound significantly enhances its binding affinity for DNA compared to monomeric analogues [, ]. Additionally, the (CH2)2NH(CH2)3NH(CH2)2 linker plays a crucial role in stabilizing the drug-DNA complex. Methylation of the nitrogen atoms in this linker decreases the binding affinity and increases the dissociation rate of the drug-DNA complex significantly []. Modifications introducing a pi-excedent furan or thiophene ring fused to the naphthalimide moiety have also been explored, resulting in compounds with interesting antitumor profiles []. These findings highlight the importance of specific structural features in this compound for its DNA binding and subsequent biological activity.
Q3: What is known about the stability and formulation of this compound? Are there strategies to improve its stability, solubility, or bioavailability?
A3: While specific data on the stability and formulation of this compound is limited in the provided research, it's known that bis-naphthalimides, in general, can face challenges related to solubility and bioavailability. Strategies to improve these properties often involve developing prodrugs, incorporating solubilizing groups, or utilizing drug delivery systems such as nanoparticles or liposomes. Further research is necessary to explore and optimize the formulation of this compound to enhance its therapeutic potential.
Q4: What is the toxicological and safety profile of this compound? What data exists on toxicity, adverse effects, and its safety profile?
A: While this compound has shown promise as an anti-cancer agent, its clinical development has been hampered by toxicity concerns []. Specifically, this compound has been associated with the development of myofibrillar myopathy, a condition characterized by muscle weakness and damage []. This side effect highlights the importance of further research to fully characterize the safety profile of this compound and to develop strategies to mitigate potential toxicities.
Q5: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?
A5: Various techniques are employed to study this compound and its interactions with DNA. These include:
- Surface Plasmon Resonance (SPR): Used to quantify the binding affinity and kinetics of this compound to DNA, including the determination of association and dissociation rates [, , ].
- UV-Visible Spectroscopy: Employed to assess DNA binding through changes in absorbance and to determine melting temperatures (Tm) of DNA duplexes in the presence of this compound [, ].
- Nuclear Magnetic Resonance (NMR): Provides structural insights into the this compound-DNA complex, revealing information about intercalation geometry and drug-DNA interactions [].
- DNase I Footprinting: This technique helps identify the specific DNA sequences preferentially bound by this compound [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
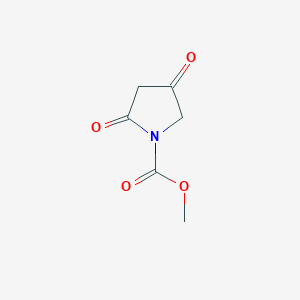
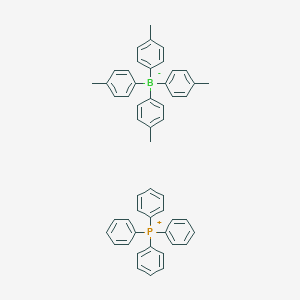
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
